molecular formula C16H22N2O2 B2987722 (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone CAS No. 2411265-63-7

(4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone

Cat. No. B2987722
CAS RN: 2411265-63-7
M. Wt: 274.364
InChI Key: PUZFDROZNVMCHN-UHFFFAOYSA-N
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Description

(4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone, also known as BDPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPM belongs to the class of piperazine derivatives and has been studied for its pharmacological properties such as analgesic, anti-inflammatory, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone is not fully understood. However, it is believed that (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone exerts its pharmacological effects by interacting with various receptors in the central nervous system. (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone has been shown to bind to the mu-opioid receptor, which is involved in pain modulation. (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone also interacts with the cannabinoid CB1 receptor, which is involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
(4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone has been shown to produce a range of biochemical and physiological effects. Studies have reported that (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone can reduce pain sensitivity and inflammation in animal models of pain. (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone has also been shown to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone has been shown to possess neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone is its relatively simple synthesis method, which allows for the easy production of large quantities of the compound. (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone. One potential area of research is the development of novel analogs of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone and its effects on various physiological systems.

Synthesis Methods

The synthesis of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone involves the reaction of 4-benzyl-2,2-dimethylpiperazine with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography. The yield of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone is typically around 60-70%.

Scientific Research Applications

(4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone has been extensively studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. Several studies have reported the analgesic effects of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone in animal models of pain. (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(4-benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2)12-17(10-13-6-4-3-5-7-13)8-9-18(16)15(19)14-11-20-14/h3-7,14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZFDROZNVMCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)C2CO2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone

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